

# Application Notes and Protocols: Aglepristone Dosage Determination for In Vivo Rodent Studies

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Compound of Interest		
Compound Name:	Aglepristone	
Cat. No.:	B1665073	Get Quote

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## Introduction

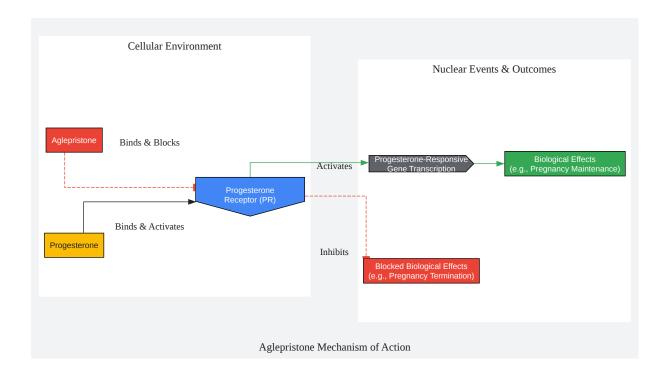
Aglepristone (RU-534) is a potent synthetic steroid that acts as a competitive progesterone receptor antagonist.[1] It exhibits a high affinity for progesterone receptors (PRs), which is approximately three times greater than that of endogenous progesterone in dogs and nine times greater in cats.[2][3] By binding to these receptors without activating the downstream signaling cascade, Aglepristone effectively blocks the biological effects of progesterone.[2][4] This mechanism of action makes it a valuable tool for studying progesterone-dependent processes and for various clinical applications, including pregnancy termination, estrus induction, and the treatment of progesterone-mediated pathologies.

Due to its potent anti-progestin activity, precise dosage determination is critical for achieving desired experimental outcomes while minimizing potential side effects in in vivo rodent studies. These application notes provide a comprehensive guide to understanding **Aglepristone**'s mechanism, reported dosages, and a protocol for empirical dose determination.

# Mechanism of Action: Progesterone Receptor Antagonism



**Aglepristone** exerts its effects by competitively binding to the nuclear progesterone receptor (nPR). Progesterone is essential for the establishment and maintenance of pregnancy, as it prepares the uterus for implantation, stimulates glandular secretions, and reduces uterine contractility. **Aglepristone**'s binding to the PR prevents progesterone from exerting these crucial effects, leading to the termination of pregnancy or the reversal of other progesterone-dependent conditions. It does not significantly alter plasma concentrations of progesterone, cortisol, or oxytocin within 24 hours of administration.



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Figure 1: Aglepristone competitively blocks progesterone receptors.

## **Reported Dosages in Rodent Models**

The dosage of **Aglepristone** can vary significantly based on the rodent species, the specific research application, and the desired endpoint. The most common route of administration in



published studies is subcutaneous (SC) injection. The following table summarizes dosages used in various rodent studies.

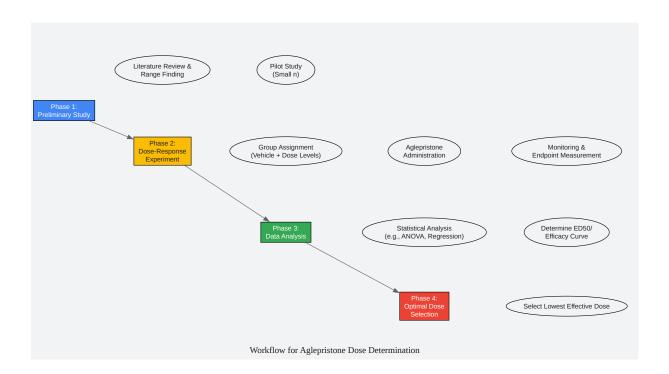
Species	Application	Dosage	Route of Admin.	Key Findings & Citation
Rat (Rattus norvegicus)	Mid-Gestation Pregnancy Termination	10 mg/kg, administered on days 10 and 11 of gestation (24h apart).	Subcutaneous (SC)	100% efficacy in inducing abortion. A bloody vulvar discharge was observed ~24 hours after the first injection.
Rat (Rattus norvegicus)	Fertility Assessment Post-Abortion	10 mg/kg, single course on day 11 of gestation.	Subcutaneous (SC)	Caused a longer interval before the next successful pregnancy but had no long-term adverse effects on subsequent fertility.
Mouse (Mus musculus)	Acute Toxicity Studies	Not specified for efficacy, but determined to have low oral toxicity.	Oral and Subcutaneous (SC)	Aglepristone appeared to be of low oral toxicity in mice.
Guinea Pig (Cavia porcellus)	Induction of Parturition	10 mg/kg, once daily on days 61 and 62 post- mating.	Subcutaneous (SC)	Successfully induced parturition with a significantly shorter gestation length compared to controls.



Note: Much of the detailed dosage research has been conducted in canine and feline models, with a standard dose of 10 mg/kg repeated 24 hours apart being common for pregnancy termination. This dose has been adapted for rodent studies with high efficacy.

## **Protocol for an In Vivo Dose-Determination Study**

To establish the optimal dose of **Aglepristone** for a novel application or a specific rodent strain, a systematic dose-response study is essential.



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